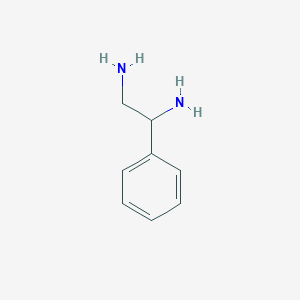

1-Phenylethane-1,2-diamine

Vue d'ensemble

Description

1-Phenylethane-1,2-diamine is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19400 . The compound is commonly used in various chemical reactions and has several synonyms .

Synthesis Analysis

The synthesis of 1,2-diamines, such as 1-Phenylethane-1,2-diamine, can be achieved through various methods. One approach involves the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles . These methods provide rapid access to 1,2-vicinal diamines from terminal alkenes with good yield and regioselectivity .Molecular Structure Analysis

The molecular structure of 1-Phenylethane-1,2-diamine consists of a phenyl group (C6H5-) attached to an ethane-1,2-diamine (NH2CH2CH2NH2) group . This gives the compound its unique properties and reactivity.Chemical Reactions Analysis

1-Phenylethane-1,2-diamine can participate in various chemical reactions. For instance, it can undergo aminolysis of meso-N-aryl aziridines, leading to the formation of valuable 1,2-diamines . It can also react with 1,2-diketone to form an aromatic compound containing the pyrazine ring .Physical And Chemical Properties Analysis

1-Phenylethane-1,2-diamine has a density of 1.044 g/cm3 and a boiling point of 262.6ºC at 760 mmHg . The compound has a flash point of 132.3ºC . The exact melting point is not available .Applications De Recherche Scientifique

Synthesis of Complex Compounds

1-Phenylethane-1,2-diamine can be used in the synthesis of complex compounds. For instance, it has been used in the creation of N-phenylethane-1,2-diamine complexes of Nickel (II) in the solid state .

Thermal Studies

This compound has been studied for its thermal properties. In one study, various complexes of 1-Phenylethane-1,2-diamine with Nickel (II) were synthesized and their thermal properties were analyzed .

Material Science

Given its complex formation capabilities, 1-Phenylethane-1,2-diamine could potentially be used in material science for the development of new materials with unique properties .

Chemical Synthesis

As a diamine, 1-Phenylethane-1,2-diamine could be used in various chemical synthesis processes, potentially acting as a building block for larger, more complex molecules .

Chromatography

Diamines are often used in chromatography, a method used to separate mixtures. 1-Phenylethane-1,2-diamine could potentially be used in this field .

Analytical Research

Given its unique properties, 1-Phenylethane-1,2-diamine could be used in analytical research, helping scientists understand the behavior of similar organic compounds .

Safety And Hazards

The safety information for 1-Phenylethane-1,2-diamine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Orientations Futures

In recent research, 1-Phenylethane-1,2-diamine hydrohalides (PNEAX) have been developed for efficient interfacial passivation in the commercialization of perovskite solar cells (PSCs) . Among them, PNEACl-treated devices achieved a champion efficiency of 21.01% with good stability . This indicates that 1-Phenylethane-1,2-diamine and its derivatives have potential applications in the field of renewable energy .

Propriétés

IUPAC Name |

1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVBQABBEKLFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330724 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylethane-1,2-diamine | |

CAS RN |

5700-56-1 | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1-Phenylethane-1,2-diamine influence its coordination to metal ions?

A1: 1-Phenylethane-1,2-diamine acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The presence of the phenyl group introduces steric hindrance, influencing the preferred conformation of the ligand within the metal complex. Studies using 1H NMR spectroscopy on complexes like [Co(CN)4L]-, [Co(NH3)4L]3+, [Mo(CO)4L], and [PtL2]2+ (where L represents (R)-1-phenylethane-1,2-diamine) revealed that the phenyl group exhibits a preference for the equatorial orientation in octahedral complexes. [] This preference impacts the overall geometry and stability of the resulting complexes.

Q2: How does solvent affect the circular dichroism (CD) spectra of cobalt(III) complexes with 1-Phenylethane-1,2-diamine?

A2: Research shows that the CD spectra of cobalt(III) complexes with 1-Phenylethane-1,2-diamine, such as trans-[CoL2C12]+ and trans-[CoL2Br2]+, exhibit solvent dependence. [] This dependence is attributed to stereoselective solvation of the diamine N-H protons. Different solvents interact differently with these protons, influencing the overall conformation and electronic transitions within the complex. This effect manifests as changes in the CD spectrum depending on the solvent used.

Q3: How does 1-Phenylethane-1,2-diamine compare to propylene-1,2-diamine in its complexation behavior?

A3: Comparing the CD spectra of complexes formed with 1-Phenylethane-1,2-diamine and its simpler analog, propylene-1,2-diamine, reveals important insights. The research suggests that the "conformational effect," often attributed to the phenyl group's influence on ligand conformation, is not the dominant factor determining the spectral differences between these complexes. [] This finding highlights the importance of considering other factors, such as electronic effects and solvent interactions, when analyzing the spectroscopic properties and behavior of these complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)